molecular formula C18H18N2O2 B7637368 N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide

N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B7637368
M. Wt: 294.3 g/mol
InChI Key: UGWGZMBYFUQDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indene core substituted with a methylcarbamoyl group and a carboxamide group. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted styrene derivative, under acidic or basic conditions.

    Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced via a nucleophilic substitution reaction using methyl isocyanate or a related reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to investigate biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, and in the optimization of industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of an indene core, which can result in different chemical and biological properties.

    4-Chloromethcathinone: Although structurally different, this compound shares some functional groups and can be used for comparative studies in terms of reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its indene core, which can confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-19-17(21)13-7-9-16(10-8-13)20-18(22)15-6-5-12-3-2-4-14(12)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWGZMBYFUQDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.